Slower Palladium-Catalyzed Rearrangement Kinetics vs. Trimethylacetoxysilane
In palladium-catalyzed rearrangement reactions of silanes bearing oxygen-containing α-substituents, progressive replacement of methyl groups with phenyl groups on the silicon atom substantially retards the rearrangement rate [1]. Phenyldimethylacetoxysilane, containing one phenyl and two methyl groups, exhibits slower rearrangement kinetics compared to the fully methyl-substituted trimethylacetoxysilane. This property is advantageous in synthetic sequences where premature or uncontrolled rearrangements lead to byproduct formation and reduced yield.
| Evidence Dimension | Rate of palladium-catalyzed silane rearrangement |
|---|---|
| Target Compound Data | Intermediate rearrangement rate (one phenyl substitution) |
| Comparator Or Baseline | Trimethylacetoxysilane (no phenyl substitution) – faster rearrangement rate; Diphenylmethylacetoxysilane (two phenyl substitutions) – slower rearrangement rate |
| Quantified Difference | Trend: increasing phenyl substitution progressively slows rearrangement |
| Conditions | Palladium-catalyzed rearrangement; solvents evaluated: THF, hexane, benzene, acetonitrile |
Why This Matters
Slower rearrangement kinetics reduce undesired side reactions, improving reaction yield and purity in palladium-catalyzed synthetic applications.
- [1] ScienceDirect. (2001). Palladium-catalyzed rearrangement of silanes containing oxygen or halogen α to silicon. Journal of Organometallic Chemistry. View Source
